3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-7-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c1-14-7-12-18-19(13-14)25-22(24)21(16-8-10-17(23)11-9-16)20(18)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZGWXZQVUTZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 4-methylacetophenone, and phenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and 4-methylacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is pivotal for introducing functional groups or modifying the compound’s electronic properties.
Example Reaction :
Key Conditions :
| Reagent | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Sodium methoxide | CuI | DMF | 110°C | 78% | |
| Ammonia (NH₃) | Pd(PPh₃)₄ | Toluene | 90°C | 65% |
Cross-Coupling Reactions
The bromophenyl moiety participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
General Reaction :
Representative Data :
| Boronic Acid | Catalyst System | Base | Yield | Product Application |
|---|---|---|---|---|
| Phenylboronic acid | Pd(dba)₂/XPhos | Cs₂CO₃ | 85% | Fluorescent probes |
| 4-Methoxyphenyl | Pd(PPh₃)₄/K₃PO₄ | K₃PO₄ | 72% | Drug intermediates |
Oxidation and Reduction
The chromen-2-one core undergoes redox transformations, altering its electronic and biological properties.
Oxidation to Quinones
Controlled oxidation converts the chromen-2-one ring into a quinone structure, enhancing electron-accepting capacity.
Conditions :
-
Oxidant : KMnO₄ in acidic medium (H₂SO₄)
-
Temperature : 60°C
-
Yield : 58%
Reduction to Dihydro Derivatives
Catalytic hydrogenation selectively reduces the α,β-unsaturated lactone:
Cycloaddition Reactions
The electron-deficient chromen-2-one system engages in Diels-Alder reactions with dienes, forming polycyclic architectures.
Example : Reaction with 1,3-butadiene:
-
Conditions : 120°C, 12 hours
-
Regioselectivity : >95% endo-product
Click Chemistry Derivatives
The compound serves as a scaffold for Huisgen 1,3-dipolar cycloaddition with azides, forming triazole-linked conjugates with enhanced bioactivity.
Representative Reaction :
Mechanistic Insights
-
Substitution : Bromine displacement proceeds via a two-step mechanism involving σ-complex formation, as evidenced by kinetic isotope effects .
-
Cross-Coupling : Oxidative addition of Pd⁰ to the C–Br bond is rate-determining, with computational studies confirming a low activation barrier (~20 kcal/mol).
Scientific Research Applications
Medicinal Chemistry
3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one has garnered attention for its potential as an anticancer agent . Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells. Its mechanism of action includes:
- Inhibition of Enzymes : It targets key enzymes involved in cell survival.
- Modulation of Receptors : The compound interacts with various receptors influencing cellular signaling pathways.
- Induction of Apoptosis : It activates apoptotic pathways leading to cancer cell death.
Biological Studies
The compound serves as a probe for studying interactions with biological targets, such as enzymes and receptors. Its derivatives have been shown to exhibit:
- Antimicrobial Activity : Several derivatives demonstrate effectiveness against various microbial strains.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties.
Material Science
In material science, this compound is explored for developing organic semiconductors and liquid crystal materials due to its unique electronic properties. Its structural features allow for modifications that enhance its performance in these applications.
Pharmaceutical Research
As a lead compound, it is utilized in the design and synthesis of novel therapeutic agents with improved efficacy and selectivity. The ongoing research focuses on optimizing its structure to enhance biological activity while minimizing side effects.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It inhibits key enzymes involved in cell proliferation and survival, such as kinases and proteases.
Modulation of Receptors: The compound binds to and modulates the activity of receptors, such as nuclear receptors and G-protein-coupled receptors, leading to altered cellular signaling.
Induction of Apoptosis: It induces apoptosis in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways, involving caspases and mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one and related chromenone derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Bromine substitution at the phenyl ring (as in the target compound and bromadiolone ) is associated with enhanced binding to hydrophobic enzyme pockets, a feature critical for anticoagulant activity. Methoxy or hydroxy groups (e.g., in 3-(2-Bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one ) improve solubility but reduce membrane permeability compared to alkyl or aryl substituents.
Structural Flexibility and Conformation: The chromenone core in 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one adopts an envelope conformation due to puckering in the six-membered ring, which may influence intermolecular interactions in crystal packing . Intramolecular hydrogen bonds (e.g., N–H⋯O in bromadiolone ) stabilize planar configurations, enhancing bioavailability.
Synthetic Accessibility :
- The target compound can be synthesized via Friedel-Crafts acylation and Suzuki-Miyaura coupling, similar to methods used for brodifacoum .
- Thiazole-containing derivatives (e.g., ) require multi-step reactions involving cyclization and cross-coupling, increasing synthetic complexity.
Crystallographic Insights: SHELX software ( ) is widely used for refining crystal structures of chromenone derivatives, revealing key hydrogen-bonding patterns (e.g., S(6) ring motifs in ).
Critical Discussion of Pharmacological Potential
- Anticoagulant Activity : Bromadiolone and brodifacoum inhibit vitamin K epoxide reductase, highlighting the role of bromophenyl groups in target engagement .
- Antiviral Potential: Derivatives like K22 ( ) with EC₅₀ values of 5.5 μM against coronaviruses indicate that halogenated chromenones could be repurposed for antiviral drug development.
Biological Activity
3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound features a bromophenyl group at the third position, a methyl group at the seventh position, and a phenyl group at the fourth position of its chromen-2-one structure. Chromen-2-one derivatives are recognized for their diverse biological activities, particularly in medicinal chemistry and material science.
Anticancer Properties
Mechanism of Action
The biological activity of this compound primarily revolves around its potential as an anticancer agent. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and CEM (acute lymphoblastic leukemia) cells . The proposed mechanisms include:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in cellular proliferation and survival, such as kinases and proteases.
- Modulation of Receptors : It interacts with nuclear receptors and G-protein-coupled receptors, altering cellular signaling pathways.
- Induction of Apoptosis : The compound activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted to assess the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds structurally related to this compound have shown promising cytotoxic effects, suggesting a potential for further development into therapeutic agents .
Structure-Activity Relationship
The structure of this compound contributes significantly to its biological activity. The presence of specific substituents influences its interaction with biological targets, enhancing its anticancer properties compared to similar compounds. For example, modifications in the phenyl or bromophenyl groups can lead to variations in potency against different cancer types .
Study on Anticancer Activity
A recent study focused on the synthesis and biological evaluation of various chromen derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value comparable to established chemotherapeutics like cisplatin. This study underscores the potential of this compound as a lead structure for developing new anticancer agents .
Q & A
Basic: What established synthetic routes exist for 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step condensation reactions. For example, 4-bromobenzaldehyde can react with cyclic diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under acidic conditions (e.g., L-proline as a catalyst) to form the chromenone core . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in nitro-group substitutions.
- Temperature control : Reflux (~80°C) minimizes side reactions like dimerization.
- Catalyst tuning : Proline derivatives enhance stereochemical control in asymmetric syntheses .
Key data : Reaction yields for analogous chromenones range from 60–75% under optimized conditions .
Basic: How is the molecular structure of this compound characterized using X-ray crystallography?
Methodological Answer:
X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : SHELXL (via Olex2 GUI) refines positional and thermal parameters. For example, the bromophenyl group in related compounds shows a dihedral angle of 85.2° with the chromenone plane, indicating near-perpendicular orientation .
Key metrics : R-factors < 0.05 and bond-length discrepancies < 0.02 Å validate accuracy .
Advanced: How do intermolecular interactions influence the solid-state packing of this compound?
Methodological Answer:
Hydrogen bonding and π-π stacking dominate packing behavior. For example:
- N–H⋯O bonds : In analogous structures, intramolecular hydrogen bonds form S(6) ring motifs, stabilizing the chromenone conformation .
- C–H⋯π interactions : Aryl groups stack with centroid distances of 3.6–3.8 Å, contributing to layered crystal packing .
Graph-set analysis (Bernstein et al., 1995) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs in nitro-group interactions) .
Advanced: What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer:
Discrepancies often arise in NMR chemical shifts or IR vibrational modes. Solutions include:
- DFT benchmarking : Compare B3LYP/6-311+G(d,p)-calculated shifts with experimental ¹H/¹³C NMR data. For example, computed C=O stretches (1740 cm⁻¹) should align with IR observations (±10 cm⁻¹) .
- Solvent modeling : Include PCM (Polarizable Continuum Model) in DFT to account for solvent effects on UV-Vis spectra .
Case study : Disagreements in NOESY cross-peaks may indicate dynamic stereochemistry, resolved via variable-temperature NMR .
Advanced: What challenges arise in refining crystal structures with disorder or twinning?
Methodological Answer:
Disordered substituents (e.g., bromophenyl rotamers) require advanced refinement:
- Multi-position modeling : Split occupancy (e.g., 60:40) for overlapping atomic sites.
- Twinning correction : Use TWINLAW in SHELXL to handle pseudo-merohedral twinning, common in low-symmetry space groups .
Example : A related chromenone exhibited 8.3% twinning, resolved with a BASF parameter of 0.083 in refinement .
Advanced: How can environmental persistence or degradation pathways be studied for this compound?
Methodological Answer:
Apply EPA Method 184A (modified for brominated chromenones):
- Soil extraction : Use accelerated solvent extraction (ASE) with acetone/hexane (1:1).
- LC-MS/MS detection : Monitor m/z 527→381 (bromodione fragment) with a LOQ of 0.1 ppb .
Degradation studies : UV irradiation (254 nm) induces photolysis, producing debrominated byproducts detectable via HRMS .
Advanced: What pharmacological screening approaches are suitable for this compound?
Methodological Answer:
- In vitro assays : Test kinase inhibition (e.g., EGFR, IC₅₀ via fluorescence polarization) and cytotoxicity (MTT assay on HeLa cells).
- Molecular docking : Use AutoDock Vina to predict binding to anti-inflammatory targets (e.g., COX-2). Analogous chromenones show Ki values of 1.2–3.8 µM .
Caution : False positives in fluorescence-based assays require quenching controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
